Home > Products > Screening Compounds P15228 > Potassium Channel Activator 1
Potassium Channel Activator 1 - 908608-06-0

Potassium Channel Activator 1

Catalog Number: EVT-255497
CAS Number: 908608-06-0
Molecular Formula: C₁₉H₂₃N₃O₃
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carbamic acid, N-[2,4-dimethyl-6-(4-morpholinyl)-3-pyridinyl]-, phenylmethyl ester is a new invention for treating, one or more disorders or conditions wherein the dopaminergic system is disrupted, such as one or more disorders or conditions independently selected from the group consisting of: schizophrenia and other psychotic states; mood disorders ADHD; aggression; movement disorders.
Source and Classification

Potassium Channel Activator 1 belongs to a broader class of compounds known as potassium channel openers. These compounds can be derived from various chemical frameworks, including benzoxazines and naphthalenes. They are classified based on their structure and mechanism of action, with some being selective for specific types of potassium channels, such as voltage-gated or two-pore domain potassium channels.

Synthesis Analysis

Methods and Technical Details

The synthesis of Potassium Channel Activator 1 involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 2-amino-4-nitrophenol.
  2. Reagents: Common reagents include diethyl 2-bromo-2-methylmalonate and potassium fluoride in dimethylformamide, which facilitate the formation of the core structure.
  3. Reduction and Substitution: Subsequent reactions may involve reduction using borane-tetrahydrofuran complexes and nucleophilic substitutions to introduce various functional groups that enhance solubility and biological activity.

For example, one synthetic route includes treating 2-amino-4-nitrophenol with diethyl malonate to yield a key intermediate, which is then further modified to achieve the desired pharmacological properties .

Molecular Structure Analysis

Structure and Data

Potassium Channel Activator 1 typically features a complex molecular architecture that allows it to interact effectively with potassium channels. The structural characteristics include:

  • Core Structure: Often based on a benzoxazine or naphthalene framework.
  • Functional Groups: Various substituents such as hydroxyl or nitrato groups that modulate solubility and potency.
  • Crystallographic Data: X-ray crystallographic studies provide detailed insights into bond angles and distances, confirming the spatial arrangement crucial for its activity .

The molecular formula and weight can vary depending on specific substitutions but generally conform to established parameters for potassium channel activators.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Potassium Channel Activator 1 includes:

  • Nucleophilic Substitution Reactions: Essential for introducing functional groups that enhance activity.
  • Reduction Reactions: Often employed to convert nitro groups into amines or hydroxyls, which can significantly affect the compound's pharmacological profile.
  • Stability Studies: Evaluating the stability of the compound under various conditions is critical for understanding its therapeutic potential.

These reactions are carefully optimized to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

The mechanism by which Potassium Channel Activator 1 exerts its effects involves:

  1. Channel Opening: The compound binds to specific sites on the potassium channels, promoting their opening.
  2. Increased Ion Conductance: This results in enhanced efflux of potassium ions from cells, leading to hyperpolarization.
  3. Physiological Effects: The hyperpolarization can decrease excitability in cardiac and neuronal tissues, providing therapeutic benefits in conditions like arrhythmias or hypertension.

Research indicates that these activators can also influence downstream signaling pathways related to cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Potassium Channel Activator 1 include:

  • Solubility: Varies based on functional groups; modifications such as hydroxyl substitutions improve water solubility.
  • Melting Point: Specific compounds exhibit characteristic melting points that can be used for identification.

Chemical properties include:

  • Stability: Generally stable under physiological conditions but can be sensitive to light or moisture.
  • Reactivity: Reactivity profiles depend on substituents; certain groups may enhance or inhibit interactions with target channels .
Applications

Scientific Uses

Potassium Channel Activator 1 has several applications in scientific research and medicine:

  • Cardiovascular Research: Used to study mechanisms underlying cardiac excitability and arrhythmias.
  • Cancer Therapy: Investigated for its potential to induce apoptosis in cancer cells by modulating ion channel activity .
  • Neuroscience: Explored for its role in neurotransmitter release modulation, impacting synaptic transmission.

These applications highlight the versatile nature of Potassium Channel Activator 1 in both basic research and clinical contexts, underscoring its importance in pharmacology and therapeutic development .

Introduction to Potassium Channel Activators (KCOs) in Biomedical Research

Historical Evolution of KCOs as Therapeutic Agents

The development of KCOs originated in the 1980s with the serendipitous discovery of cromakalim, a benzopyran derivative identified during antihypertensive screening. Cromakalim demonstrated potent vasorelaxant properties via KATP channel activation, catalysing interest in potassium channels as druggable targets [1]. This breakthrough spurred systematic structure-activity relationship (SAR) studies, yielding:

  • First-generation analogs: Pinacidil (cyanoguanidine) and nicorandil (nicotinamide nitrate hybrid), which entered clinical trials for angina and hypertension by the late 1980s [1].
  • Tissue-specific refinements: Diazoxide (benzothiadiazine) emerged as a pancreatic β-cell-specific KATP opener for hyperinsulinism management by 2003, exploiting differential sulfonylurea receptor (SUR) subtype sensitivities (SUR1 selectivity over SUR2A) [1] [2].
  • Modern candidates: NS1619 (benzimidazolone) and BMS-204352 targeted BK channels for neurological disorders, while natriuretic peptide-derived activators like Martentoxin expanded the peptide KCO arsenal [6] [9].

Table 1: Milestones in Potassium Channel Activator Development

CompoundYearStructural ClassSignificance
Cromakalim1980sBenzopyranPrototype KATP opener; validated vascular KATP as target
Diazoxide1960sBenzothiadiazineβ-cell-specific KATP activation; congenital hyperinsulinism management
Nicorandil1980sNicotinamide nitrateDual KATP activation and NO donation; angina therapeutics
NS110212007BenzoxazoleHigh-potency BK activator; cardioprotective effects demonstrated
Human β-defensin 22013PeptideEndogenous BK activation; linked to blood pressure regulation

The IONA trial (2000s) marked a clinical validation milestone, demonstrating that nicorandil significantly reduced coronary events in 5,126 angina patients, confirming KCOs' translational viability beyond preclinical models [1].

Classification of Potassium Channel Activators: Structural and Functional Paradigms

KCOs are classifiable via structural motifs or channel subtype specificity, reflecting their mechanistic diversity:

Structural Classification:

  • Benzopyrans: Cromakalim, levcromakalim (KATP selective)
  • Benzothiadiazines: Diazoxide (pancreatic KATP)
  • Cyanoguanidines: Pinacidil (vascular KATP)
  • Nicotinamides: Nicorandil (vascular/KATP and nitrate-like activity)
  • Peptide toxins: Martentoxin (BK channel-specific) [1] [6]

Functional Classification:

  • KATP Openers: Bind sulfonylurea receptor (SUR) subunits regulating Kir6.x pores. Diazoxide targets SUR1/Kir6.2 complexes in β-cells, while pinacidil activates SUR2A/Kir6.2 in cardiomyocytes [1] [2].
  • BK Channel Activators: NS11021 and Cym04 enhance Ca2+/voltage-dependent gating. Endogenous activators include oestradiol and human β-defensin 2, which bind BK β-subunits [6].
  • KV7 Modulators: Retigabine activates neuronal KV7.2/7.3 channels via a conserved tryptophan residue in the S5 domain, reducing neuronal hyperexcitability [9].
  • K2P Channel Enhancers: Compounds like BL-1249 stabilize TREK-1 channels in "leak" mode, modulating neuronal background currents [9].

Table 2: Functional Classes of Potassium Channel Activators

Channel TypeMolecular TargetPrototype ActivatorsBiological Effect
KATPSUR1/Kir6.2Diazoxideβ-cell hyperpolarization; insulin secretion inhibition
KATPSUR2A/Kir6.2PinacidilVasodilation; cardioprotection
BKα-subunit + β1-β4NS11021, NS1619Smooth muscle relaxation; neuroprotection
KV7KV7.2/7.3 voltage sensorRetigabineM-current potentiation; neuronal excitability reduction
TREK-1K2P pore domainBL-1249Background K+ current enhancement; pain modulation

Subunit dependence critically determines KCO efficacy. For example, diazoxide requires MgADP-bound SUR1 for Kir6.2 activation but fails on SUR2A, explaining its tissue selectivity [2].

Research Significance in Channelopathy and Metabolic Regulation

Channelopathy Insights:KCOs serve as mechanistic probes for hereditary ion channel disorders. In KATP channelopathies, SUR1 mutations (e.g., ABCC8 loss-of-function) cause congenital hyperinsulinism by reducing channel sensitivity to MgADP—diazoxide restores function only in responsive mutants [2] [8]. Conversely, gain-of-function Kir6.2 mutations (KCNJ11-E23K) predispose to type 2 diabetes by increasing KATP activity and impairing glucose-stimulated insulin secretion [2] [10]. Neurological KCNMA1 (BK channel) variants like N999S induce gain-of-function via elevated Ca2+ sensitivity, causing epilepsy-paroxysmal dyskinesia. N999S enhances BK currents even under physiological Ca2+/voltage dynamics, confirming pathogenicity [5].

Table 3: KCNMA1 Channelopathy Variants and Functional Consequences

VariantChannel TypeFunctional EffectDisease AssociationActivator Response
N999SBK↑ Ca2+ sensitivityEpilepsy with paroxysmal dyskinesiaEnhanced current under CaV1.2 activation
D434GBK↓ Voltage sensitivityUndeterminedUnaltered under physiological Ca2+ dynamics
H444QBK↓ Surface expressionEpilepsyNo rescue by BK activators
D965VBKImpaired Ca2+ bindingAtaxiaBlunted response to Ca2+ elevation

Metabolic Reprogramming:KCOs modulate cancer bioenergetics by altering mitochondrial K+ fluxes. BK channel activation in glioblastoma suppresses glycolysis by reducing glucose transporter expression and hexokinase activity. Conversely, KV1.3 inhibition shifts metabolism toward oxidative phosphorylation, sensitizing melanoma to apoptosis [10]. The Warburg effect (aerobic glycolysis) in tumours is dynamically regulated by K+ efflux—elevated extracellular K+ stabilizes HIF-1α, augmenting glycolytic enzyme transcription [10]. KATP openers also preserve β-cell function in diabetes by reducing glucotoxicity-induced metabolic stress [1] [2].

Glycosylation Interplay:Post-translational glycosylation directly modulates KCO sensitivity. N-linked glycans on Kv3.1 regulate voltage-dependent gating, while sialylation of Kir2.1 modulates inward rectification. Cancer-associated glycosylation (e.g., truncated O-glycans) alters KV11.1 (hERG) surface expression, indirectly affecting KCO efficacy [10].

Properties

CAS Number

908608-06-0

Product Name

Potassium Channel Activator 1

IUPAC Name

benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate

Molecular Formula

C₁₉H₂₃N₃O₃

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23)

InChI Key

KAEMILXLUFFLSU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3

Synonyms

Carbamic acid, N-[2,4-dimethyl-6-(4-morpholinyl)-3-pyridinyl]-, phenylmethyl ester

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.